Differential Antiproliferative Profile of NSC 13138 (4-Carboxy) vs. Regioisomers in MCF7 Cells
In a comparative study of 10 quinoline derivatives, quinoline-4-carboxylic acid (NSC 13138) was among the compounds possessing the most remarkable growth inhibition capacity against the mammary MCF7 cancer cell line. Its regioisomer, quinoline-2-carboxylic acid, did not share this property in MCF7 cells but was uniquely cytotoxic to cervical HELA cells [1]. This establishes a cell-line-specific differentiation among positional isomers.
| Evidence Dimension | Antiproliferative activity profile |
|---|---|
| Target Compound Data | Exhibited remarkable growth inhibition capacity against mammary MCF7 cells. |
| Comparator Or Baseline | Quinoline-2-carboxylic acid and quinoline-3-carboxylic acid |
| Quantified Difference | Qualitative differentiation: target compound shows MCF7 activity not seen with the 2-isomer; the 2-isomer shows unique HELA activity. |
| Conditions | In vitro sulforhodamine B colorimetric assay on MCF7 and HELA adherent monolayers. |
Why This Matters
Demonstrates that the 4-carboxy position of NSC 13138 is not interchangeable with other regioisomers for MCF7-focused research, guiding correct compound selection for breast cancer cell line studies.
- [1] Arabiyat S, et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chem Biol Drug Des. 2024;104(4):e14615. View Source
